3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride
Overview
Description
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O and a molecular weight of 256.70 . It is often used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Neuroleptic Agent Synthesis
- Labelling of Neuroleptic Butyrophenones : 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies. This involved the reaction of 1-Benzyl-4-piperidone-2-14C with 3-trifluoromethylphenyl-magnesium bromide, followed by hydrogenolysis and other steps (Nakatsuka, Kawahara, & Yoshitake, 1981).
Antagonist in Histamine Receptors
- Histamine H3 Antagonists : Compounds containing a 4-phenoxypiperidine core, which behaves as a conformationally restricted version of the 3-amino-1-propanol moiety, were potent H(3) antagonists. One such compound showed efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).
Synthesis of Potent Acetylcholinesterase Inhibitors
- 1,2‐Benzisoxazoles Synthesis : A method for synthesizing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was developed, which is a potent acetylcholinesterase inhibitor (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).
Synthesis of 5-HT2 Antagonist
- Syntheses of Piperidines with 5-HT2 Antagonist Activity : The synthesis of 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines was described, showing potent 5-HT2 antagonist activity in vitro (Watanabe, Yoshiwara, & Kanao, 1993).
Antimicrobial Studies
- Bisthiourea Derivatives : Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and showed anti-inflammatory and antimicrobial activities (Kumara, Vardhan, Kumar, & Gowda, 2017).
Corrosion Inhibition Studies
- Quantum Chemical and Molecular Dynamic Simulation Studies : Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on the corrosion of iron (Kaya et al., 2016).
HIV-1 Entry Inhibitors
- CCR5 Antagonist-Based HIV-1 Inhibitors : Novel 1,4-disubstituted piperidine/piperazine derivatives were synthesized and evaluated for in vitro activities against HIV-1, showing potent anti-HIV-1 activities (Dong et al., 2012).
Synthesis of Deoxycytidine Kinase Inhibitors
- Synthesis of Key Intermediate : A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was described (Zhang et al., 2009).
Properties
IUPAC Name |
3-fluoro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOWYLKXDEMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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